N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine
Description
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine is a tertiary amine derivative featuring a phenoxyethyl backbone substituted with an amino group at the para position and a trifluoromethyl (CF₃) group at the ortho position of the aromatic ring. The compound’s molecular formula is C₁₃H₁₉F₃N₂O, with a molecular weight of 300.3 g/mol (CAS: 689300-09-2) . Its structure combines a diethylamine moiety linked via an ethoxy chain to a substituted aromatic ring.
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O/c1-3-18(4-2)7-8-19-12-6-5-10(17)9-11(12)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGXQWKKMGONJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine typically involves the reaction of 4-amino-2-(trifluoromethyl)phenol with 2-chloroethyl diethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial process include ethanol and acetonitrile, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
The phenolic phenyl analog (C₁₅H₁₅F₃N₂O) introduces rigidity due to the aromatic linkage, which may reduce conformational flexibility in binding interactions .
Substituent Effects: Trifluoromethyl (CF₃) vs. Fluorine Substitution: Replacement of CF₃ with fluorine (C₁₀H₁₅FN₂O) reduces steric hindrance and electron withdrawal, likely decreasing metabolic resistance .
Key Findings:
- Synthetic Complexity : The target compound’s synthesis may parallel ’s methods, where nitro precursors are reduced to amines using Pd/C and H₂ . However, its commercial availability () suggests optimized large-scale processes.
- Stability: The CF₃ group likely enhances thermal and oxidative stability compared to non-fluorinated analogs (e.g., Clomifene Citrate) .
- Solubility : Diethylamine derivatives (target compound) are expected to exhibit higher lipophilicity than dimethylamine analogs, impacting bioavailability .
Pharmacological and Industrial Relevance
- Bioactive Small Molecules (): Commercial listings imply roles in drug discovery, possibly as kinase inhibitors or receptor modulators.
Biological Activity
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine is a chemical compound with the molecular formula C13H19F3N2O and a molecular weight of approximately 276.3 g/mol. It features a trifluoromethyl group and an amino group attached to a phenoxyethyl moiety, which contributes to its unique biological activity and potential applications in medicinal chemistry and biochemistry .
Biological Activity
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating penetration into biological membranes. This compound has shown potential in modulating enzyme activity by binding to active or allosteric sites, influencing various biochemical pathways .
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their function.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurotransmission and related physiological processes.
- Chemical Reactivity : The amino group allows for nucleophilic substitution reactions, while the trifluoromethyl group affects the electronic properties of the compound .
Case Studies
- Dopamine Receptor Activity : Similar compounds have been evaluated for their effects on dopamine receptors. For example, N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine analogs were studied for their ability to stimulate adenylyl cyclase activity in rat striatum, showing dose-dependent responses .
- Relaxant Effects : Research indicates that compounds structurally related to this compound exhibit relaxant effects on isolated arterial tissues, although selectivity for specific receptor types was not observed .
Comparative Analysis
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group, amino group | Potential enzyme inhibition and receptor interaction |
| N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine | Similar structure with different amino positioning | Varies in biological activity based on amino positioning |
| N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine | Alternative trifluoromethyl position | Different pharmacological profile due to structural variation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a substituted phenol derivative (e.g., 4-amino-2-(trifluoromethyl)phenol) with a diethylamine-containing alkyl halide or epoxide. Catalysts such as palladium or copper are often employed to facilitate C-O bond formation, while solvents like dimethylformamide (DMF) or toluene are used under inert atmospheres (N₂ or Ar) to prevent oxidation. Reaction temperatures should be optimized between 60–100°C to balance yield and purity .
- Key Considerations : Monitor by-products using HPLC or GC-MS. Adjust stoichiometry of the amine precursor to minimize unreacted intermediates.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and the ethyl-phenoxy-ethylamine backbone. Compare peaks to analogous compounds (e.g., shifts for diethylamine protons at δ 1.0–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments, such as the loss of the trifluoromethyl group (-CF₃, 69 Da).
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the amino and trifluoromethyl groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- In vitro binding assays : Screen against targets like G-protein-coupled receptors (GPCRs) or serotonin transporters, given structural similarities to neuroactive compounds (e.g., venlafaxine derivatives) .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess baseline toxicity. IC₅₀ values >100 µM suggest low cytotoxicity, enabling further study .
Advanced Research Questions
Q. How does the position of the trifluoromethyl group influence biological activity, and how can structure-activity relationships (SAR) be systematically explored?
- Methodology :
- Synthetic modification : Prepare analogs with trifluoromethyl groups at positions 2, 3, or 4 on the phenyl ring. Use computational tools (e.g., molecular docking) to predict binding affinities to biological targets like kinases or ion channels .
- Comparative assays : Test analogs in parallel using standardized assays (e.g., radioligand displacement for receptor affinity). For example, a 4-trifluoromethyl analog may exhibit 10-fold higher binding affinity to serotonin receptors compared to a 3-substituted variant .
- Data Interpretation : Plot substituent position vs. activity to identify optimal configurations. Address contradictions by validating results across multiple assay platforms .
Q. What strategies resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?
- Methodology :
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS. Compare degradation rates to explain poor in vivo bioavailability .
- Pharmacokinetic modeling : Use allometric scaling to adjust dosing regimens. For example, if oral bioavailability is <20% in rodents, consider alternative administration routes (e.g., intraperitoneal) or prodrug formulations .
- Case Study : If in vitro CYP450 inhibition conflicts with in vivo clearance rates, investigate species-specific metabolic pathways or protein binding effects .
Q. How can the compound’s mechanism of action be elucidated when initial target-agnostic screens yield ambiguous results?
- Methodology :
- Transcriptomic profiling : Treat cell lines (e.g., SH-SY5Y) and perform RNA-seq to identify differentially expressed genes. Pathway enrichment analysis (e.g., KEGG) may reveal involvement in neurotransmitter signaling or apoptosis .
- Chemical proteomics : Use affinity-based probes (e.g., photoaffinity labeling) to isolate interacting proteins. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing .
- Contradiction Management : If multiple targets are implicated (e.g., dual serotonin/norepinephrine reuptake inhibition), employ selective inhibitors in functional assays to dissect contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
